3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ADAMANTANECARBOXAMIDE
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Overview
Description
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ADAMANTANECARBOXAMIDE involves multiple steps. The preparation typically starts with the formation of the 1,2,4-triazole ring system, which can be achieved through a copper-catalyzed click reaction of azides with alkynes . The benzimidazole moiety is then introduced through a condensation reaction with appropriate precursors. The adamantanecarboxamide group is incorporated in the final step, often using standard amide coupling reactions . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the bromine atom or the triazole ring, resulting in debromination or hydrogenation products.
Substitution: The bromine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ADAMANTANECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development, particularly in targeting diseases that involve specific protein interactions.
Materials Science: Its structural properties may be exploited in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The triazole and benzimidazole moieties are known to form hydrogen bonds with various biological targets, enhancing the compound’s binding affinity and specificity . The adamantanecarboxamide group may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar compounds include other triazole and benzimidazole derivatives, such as:
3-bromo-1H-1,2,4-triazole: Used as a ligand for transition metals and in synthetic reactions.
1,2,3-triazole derivatives: Known for their biological activities, including antimalarial and antibacterial properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Studied for their potential therapeutic applications. Compared to these compounds, 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ADAMANTANECARBOXAMIDE offers a unique combination of functional groups that may enhance its biological activity and specificity.
Properties
Molecular Formula |
C26H32BrN7O2 |
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Molecular Weight |
554.5g/mol |
IUPAC Name |
3-(3-bromo-1,2,4-triazol-1-yl)-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C26H32BrN7O2/c27-23-28-17-34(31-23)26-14-18-11-19(15-26)13-25(12-18,16-26)22(35)30-24-29-20-3-1-2-4-21(20)33(24)6-5-32-7-9-36-10-8-32/h1-4,17-19H,5-16H2,(H,29,30,35) |
InChI Key |
HCFJPQOJYUWWNB-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C45CC6CC(C4)CC(C6)(C5)N7C=NC(=N7)Br |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C45CC6CC(C4)CC(C6)(C5)N7C=NC(=N7)Br |
Origin of Product |
United States |
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